3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Overview
Description
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromophenyl group attached to an oxadiazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with an appropriate carboxylic acid derivative under cyclization conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Brominated phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
- 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
- 3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
- 3-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Comparison: Compared to its analogs, 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the position of the bromine atom on the phenyl ring. This positional difference can influence the compound’s reactivity and interaction with biological targets. For example, the bromine atom in the meta position may result in different steric and electronic effects compared to the para or ortho positions, potentially leading to variations in biological activity and chemical behavior.
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-3-1-2-7(6-8)11-13-9(17-14-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPWOPZBHYXOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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